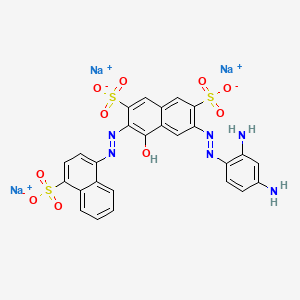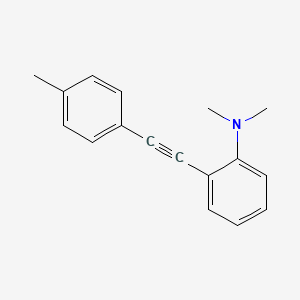
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is a chiral organic compound with two stereocenters. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two nitroso groups attached to the piperazine ring, which can significantly influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine typically involves the nitrosation of a suitable piperazine precursor. One common method is the reaction of 2,6-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective nitrosation at the desired positions on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (2R,6S)-2,6-Dimethyl-1,4-dinitropiperazine.
Reduction: Formation of (2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.
Wirkmechanismus
The mechanism of action of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, such as proteins and nucleic acids. The nitroso groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine: A diastereomer with different stereochemistry.
(2S,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine: Another diastereomer with different stereochemistry.
(2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine: A reduced form with amino groups instead of nitroso groups.
Uniqueness
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is unique due to its specific stereochemistry and the presence of nitroso groups, which confer distinct chemical reactivity and biological properties compared to its diastereomers and other related compounds.
Eigenschaften
Molekularformel |
C6H12N4O2 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
(2S,6R)-2,6-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI-Schlüssel |
JIWAGFGPBKDFQN-OLQVQODUSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1N=O)C)N=O |
Kanonische SMILES |
CC1CN(CC(N1N=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)


![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)




